molecular formula C7H15NOS B15213123 O-sec-Butyl ethylcarbamothioate CAS No. 39078-40-5

O-sec-Butyl ethylcarbamothioate

Cat. No.: B15213123
CAS No.: 39078-40-5
M. Wt: 161.27 g/mol
InChI Key: ATOJBHJWQMBYMX-UHFFFAOYSA-N
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Description

O-sec-Butyl ethylcarbamothioate is a thiocarbamate ester characterized by a sec-butyl group attached via an oxygen atom to a carbamothioate moiety (N-ethylthiocarbamate). While specific data on this compound is scarce in publicly available literature, its structure suggests applications in agrochemicals or pharmaceuticals, where carbamothioates are often used as intermediates or bioactive agents. The sec-butyl group may influence lipophilicity and metabolic stability, while the thiocarbamate functional group (C=S) distinguishes it from oxygen-based carbamates in reactivity and toxicity .

Properties

CAS No.

39078-40-5

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

O-butan-2-yl N-ethylcarbamothioate

InChI

InChI=1S/C7H15NOS/c1-4-6(3)9-7(10)8-5-2/h6H,4-5H2,1-3H3,(H,8,10)

InChI Key

ATOJBHJWQMBYMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)NCC

Origin of Product

United States

Preparation Methods

The synthesis of O-sec-Butyl ethylcarbamothioate can be achieved through various methods. One common synthetic route involves the reaction of sodium O-isopropyl carbonodithioate with the corresponding amines in the presence of a palladium-containing catalyst (Pd/Ti-HMS-10) in water as a solvent. The reaction is typically carried out at 75°C for 10-15 hours . Another method involves the reaction of xanthogenates and amines in the presence of nickel and palladium salt catalysts . Industrial production methods often utilize similar catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

O-sec-Butyl ethylcarbamothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and various metal catalysts. For example, the oxidation of an amine salt of xanthogenic acid by hydrogen peroxide and sodium hypochlorite can lead to the formation of isopropyl thionocarbamate . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of O-sec-Butyl ethylcarbamothioate involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by inhibiting specific enzymes or disrupting cellular processes. For example, it may interfere with the normal functioning of enzymes involved in the synthesis of essential biomolecules, leading to the death of target organisms . The exact molecular targets and pathways involved can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize O-sec-butyl ethylcarbamothioate’s properties, we compare it with sec-butyl acetate (an acetate ester) and tert-butyl carbamate derivatives (carbamate analogs). Key differences arise from functional groups (thiocarbamate vs. acetate/carbamate) and alkyl chain configurations (sec-butyl vs. tert-butyl).

Table 1: Physicochemical and Hazard Profile Comparison

Property This compound (Estimated) sec-Butyl Acetate tert-Butyl Carbamate
Molecular Weight ~163.26 (calculated) 116.16 248.32
Log Po/w ~2.5 (thiocarbamate enhances lipophilicity) 1.7 (typical for acetates) 0.51 (polar carbamate group)
Boiling Point Not available 112°C Not reported
Hazardous Effects Potential skin/eye irritant (thiocarbamate) Skin irritation, respiratory effects Limited data (carbamate stability)
Protective Equipment Solvent-resistant gloves (recommended) Polyvinyl Alcohol/Teflon gloves Not specified

Key Findings:

Unlike carbamates (e.g., tert-butyl carbamate), thiocarbamates are more resistant to hydrolysis but may exhibit higher acute toxicity due to sulfur’s nucleophilic reactivity .

In contrast, tert-butyl carbamate’s branched structure enhances steric protection of the carbamate group, improving stability .

Safety and Handling :

  • Both this compound and sec-butyl acetate require stringent skin protection (e.g., solvent-resistant gloves) due to irritant properties . However, sec-butyl acetate’s higher volatility (boiling point 112°C) necessitates additional respiratory protection in industrial settings .

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